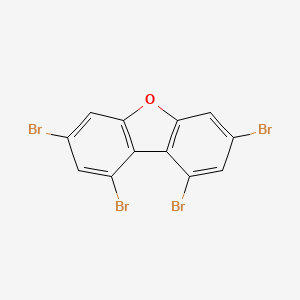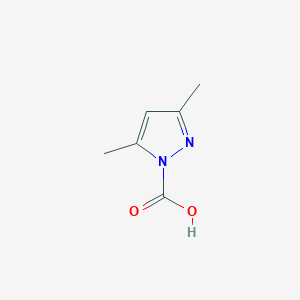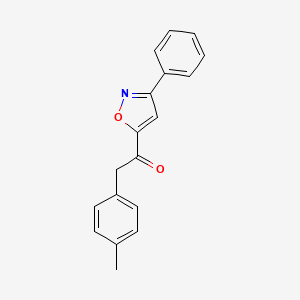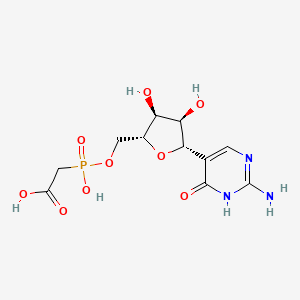
(S)-1-Isopropyl-3-methylpyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-Isopropyl-3-methylpyrrolidine-2,5-dione is a chiral compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes an isopropyl group and a methyl group attached to a pyrrolidine ring The compound’s stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Isopropyl-3-methylpyrrolidine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an isopropyl-substituted amine with a suitable dicarboxylic acid derivative. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the pyrrolidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to achieving high efficiency and scalability.
化学反应分析
Types of Reactions: (S)-1-Isopropyl-3-methylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Typical nucleophiles include halides, amines, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
科学研究应用
(S)-1-Isopropyl-3-methylpyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which (S)-1-Isopropyl-3-methylpyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity. The pathways involved in its action are often studied using various biochemical and biophysical techniques.
相似化合物的比较
Pyrrolidine: A parent compound with a simpler structure.
Pyrrolidine-2-one: A derivative with a carbonyl group at the 2-position.
Pyrrolidine-2,5-diones: Compounds with similar dione functionality but different substituents.
Uniqueness: (S)-1-Isopropyl-3-methylpyrrolidine-2,5-dione is unique due to its specific stereochemistry and the presence of both isopropyl and methyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other pyrrolidine derivatives.
属性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC 名称 |
(3S)-3-methyl-1-propan-2-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H13NO2/c1-5(2)9-7(10)4-6(3)8(9)11/h5-6H,4H2,1-3H3/t6-/m0/s1 |
InChI 键 |
RLYZAAMSLJXKFS-LURJTMIESA-N |
手性 SMILES |
C[C@H]1CC(=O)N(C1=O)C(C)C |
规范 SMILES |
CC1CC(=O)N(C1=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(Difluoromethyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885119.png)


![1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan](/img/structure/B12885153.png)

![(1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B12885165.png)

![(R)-2-(2,6-Dibromo-4-(6-bromonaphtho[2,3-b]benzofuran-11-yl)phenoxy)-3-phenylpropanoic acid](/img/structure/B12885175.png)
![Methyl [ethyl(diphenyl)-lambda~5~-phosphanylidene]carbamate](/img/structure/B12885177.png)
![(2R)-4-methyl-2-[[(2S)-5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12885183.png)


